4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 83989-90-6
VCID: VC20852095
InChI: InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18)
SMILES: C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3
Molecular Formula: C14H12N2OS
Molecular Weight: 256.32 g/mol

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS No.: 83989-90-6

Cat. No.: VC20852095

Molecular Formula: C14H12N2OS

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile - 83989-90-6

Specification

CAS No. 83989-90-6
Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
IUPAC Name 4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18)
Standard InChI Key MTTDRMWFWJDYJL-UHFFFAOYSA-N
Isomeric SMILES C1CCC2=C(C1)C(=C(C(=N2)S)C#N)C3=CC=CO3
SMILES C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3
Canonical SMILES C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator